(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
6-bromo-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O2S/c1-13-2-8-19-21(10-13)31-24(28-19)14-3-6-17(7-4-14)27-23-18(22(26)29)12-15-11-16(25)5-9-20(15)30-23/h2-12H,1H3,(H2,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDQEJFWKJBETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C=CC(=C5)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide, also referred to by its CAS number 313954-44-8, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 566.47 g/mol. The structure features a chromene backbone with a bromine atom and a benzothiazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C30H20BrN3O2S |
| Molar Mass | 566.47 g/mol |
| CAS Number | 313954-44-8 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition and receptor modulation:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are critical in managing type 2 diabetes by increasing insulin levels and decreasing glucagon secretion .
- Antioxidant Activity : Compounds containing benzothiazole derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
Antidiabetic Effects
In a study focusing on the pharmacological effects of similar chromene derivatives, it was found that a related compound demonstrated over 80% inhibition of DPP-IV activity at a dosage of 3 mg/kg. This suggests that this compound may possess similar antidiabetic properties through its action on DPP-IV .
Case Studies
- DPP-IV Inhibition Study : A study conducted on various chromene derivatives highlighted the significant inhibition of DPP-IV activity, correlating with improved glucose tolerance in animal models. The findings suggest that modifications on the chromene structure can enhance pharmacological efficacy .
- Antioxidant Activity Assessment : Another research effort evaluated the antioxidant properties of benzothiazole derivatives, demonstrating that these compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro. This supports the hypothesis that this compound could exhibit similar protective effects .
Q & A
Q. What safety protocols are critical given the compound’s brominated and aromatic motifs?
- Methodological Answer :
- Toxicity Screening : Ames test for mutagenicity and mitochondrial toxicity assays (Seahorse Analyzer).
- Handling : Use fume hoods for powder handling; PPE (gloves, goggles) mandatory. Waste disposal follows halogenated organic compound protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
